Perzinfotel
Overview
Description
Synthesis Analysis
The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . Prodrugs of Perzinfotel were developed to increase its low oral bioavailability, which is only around 3-5% .Molecular Structure Analysis
Perzinfotel has a molecular formula of C9H13N2O5P . More detailed information about its molecular structure can be found in various databases .Physical And Chemical Properties Analysis
Perzinfotel has an average mass of 260.186 Da and a mono-isotopic mass of 260.056213 Da . More detailed physical and chemical properties can be found in various databases .Scientific Research Applications
NMDA Receptor Antagonist Properties
Perzinfotel, known chemically as EAA-090, is a selective, competitive N-methyl-d-aspartate (NMDA) receptor antagonist with a high affinity for the glutamate site. In research, it has been evaluated for its potential to block thermal hypersensitivity associated with the administration of chemical irritants in rats. Although perzinfotel lacks antinociceptive effects, it has shown promise in blocking prostaglandin E2 (PGE2)- and capsaicin-induced thermal hypersensitivity, with doses of 10 mg/kg intraperitoneal or 100 mg/kg oral blocking PGE2-induced hypersensitivity by 60 to 80% (Brandt et al., 2005).
Prodrug Derivatives for Improved Bioavailability
Perzinfotel has also been the subject of studies aimed at increasing its low oral bioavailability. By synthesizing prodrug derivatives, researchers have managed to enhance the bioavailability of perzinfotel significantly. The oxymethylene-spaced diphenyl analogue demonstrated good stability and was rapidly converted to perzinfotel in rat plasma, indicating a more potent and longer duration of activity in rodent models of inflammatory pain (Baudy et al., 2009).
Veterinary Applications
Perzinfotel's efficacy has been examined in veterinary contexts as well, such as in dogs with sodium urate-induced synovitis. However, perzinfotel did not significantly alter lameness induced by sodium urate, suggesting limited effectiveness in this application (Budsberg et al., 2011).
Anesthetic-Sparing Effects
Studies have explored perzinfotel's anesthetic-sparing effects when used as a preanesthetic in various administration routes. Its use in dogs has shown a significant decrease in the minimum alveveolar concentration (MAC) of isoflurane, indicating that it could reduce inhalant anesthetic requirements and potentially improve anesthetic safety in veterinary settings (Zwijnenberg et al., 2010).
Combination with Other Analgesics
Further research on perzinfotel involves its combination with other drugs, such as fentanyl, to assess its effects on the MAC of isoflurane in dogs. These combinations have been found to reduce the MAC significantly, hinting at the potential for improved analgesic and anesthetic protocols in veterinary medicine (Ueyama et al., 2009).
Reduction of Isoflurane MAC in Cats
Similar to its use in dogs, perzinfotel has been studied for its effects on the MAC of isoflurane in cats. The administration of perzinfotel led to a significant decrease in isoflurane MAC and increased bispectral index and blood pressure values, suggesting its potential utility in feline anesthesia as well (Zwijnenberg et al., 2010).
properties
IUPAC Name |
2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABGOLMYNHHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162846 | |
Record name | Perzinfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perzinfotel | |
CAS RN |
144912-63-0 | |
Record name | Perzinfotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144912-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perzinfotel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144912630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perzinfotel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perzinfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144912-63-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERZINFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX5AUU7Z8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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